2-Methyl-8-oxa-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-oxa-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves the use of commercially available reagents and can be performed in a laboratory setting.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, including potential drugs for treating various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the methyl group at the 2-position.
1-Oxa-9-azaspiro[5.5]undecane: A larger spirocyclic compound with different biological activities.
2-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
Uniqueness
2-Methyl-8-oxa-2-azaspiro[4.5]decane is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a scaffold for drug development and other applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-10-5-2-9(8-10)3-6-11-7-4-9/h2-8H2,1H3 |
InChI Key |
DVOZFIUSZFYBTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.